Ethyl 2-bromo-4-(trifloromethyl)phenylacetate

Description

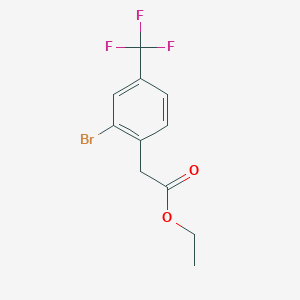

Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate is a brominated aromatic ester characterized by a phenyl ring substituted with bromine (Br) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is structurally complex, combining electron-withdrawing substituents (Br, -CF₃) that influence its physicochemical properties and biological activity. Potential applications include pharmaceuticals, agrochemicals, or specialty chemicals, leveraging the reactivity of bromine and the metabolic stability imparted by the -CF₃ group .

Properties

Molecular Formula |

C11H10BrF3O2 |

|---|---|

Molecular Weight |

311.09 g/mol |

IUPAC Name |

ethyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C11H10BrF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 |

InChI Key |

JKXVCMCXTRJMNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(trifloromethyl)phenylacetate typically involves the bromination of ethyl 4-(trifluoromethyl)phenylacetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted phenylacetates, depending on the nature of the nucleophile or the specific reaction conditions .

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula . It appears as a white or almost white crystalline powder and is soluble in most organic solvents. This compound has a unique chemical structure, featuring a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound for the development of new pharmaceuticals.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions:

- Substitution Reactions The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for nucleophilic substitution include sodium cyanide, amines, and thiols under basic conditions. This results in the formation of substituted phenylacetates.

- Reduction Reactions The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride under anhydrous conditions, leading to the formation of amine derivatives.

- Oxidation Reactions The phenyl ring can undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions, leading to the formation of hydroxyl or carbonyl derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(trifloromethyl)phenylacetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system .

Comparison with Similar Compounds

Ethyl 4-bromophenylacetate

- Structure : Differs in the position of bromine (4-position instead of 2-position) and lacks the -CF₃ group.

- Properties :

- Applications: Likely used in organic synthesis as an intermediate.

Ethyl Phenylacetate

Sodium Phenylacetate

- Structure : De-esterified form (phenylacetic acid salt).

- Pharmacological Activity :

- Comparison : The esterification in Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate may enhance bioavailability compared to the ionic sodium salt, while bromine and -CF₃ could improve target specificity in anticancer applications .

Key Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) |

|---|---|---|---|---|

| Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate* | ~340 (estimated) | N/A | N/A | ~1.5 (estimated) |

| Ethyl 4-bromophenylacetate | 243.1 | 29–31 | 88–90 (0.35) | 1.3893 |

| Ethyl phenylacetate | 164.2 | N/A | 227–229 (760) | 1.027–1.032 |

Anticancer Potential

- Sodium Phenylacetate : Demonstrates cytostatic effects in glioblastoma by inhibiting cholesterol synthesis and protein prenylation .

- Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate : The bromine and -CF₃ groups may enhance blood-brain barrier penetration and target affinity, making it a candidate for glioma therapy. However, toxicity risks (e.g., CNS depression) require evaluation .

Metabolic and Toxicological Profiles

- Brominated Analogs : Increased lipophilicity from Br and -CF₃ may improve efficacy but raise toxicity concerns, necessitating rigorous safety profiling .

Biological Activity

Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate (C9H6BrF3O2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications based on recent studies.

Chemical Structure and Properties

Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which may influence its reactivity and biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various brominated and trifluoromethylated compounds. Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

- Cell Viability Assays : In vitro tests showed that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other halogenated phenylacetates .

The proposed mechanisms for the biological activity of ethyl 2-bromo-4-(trifluoromethyl)phenylacetate include:

- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit protein kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle .

- Tubulin Polymerization : Some studies indicate that brominated compounds can interfere with tubulin polymerization, preventing mitotic spindle formation and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the introduction of halogen atoms significantly affect biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl | Increased potency against certain cancers |

| Bromine Substitution | Enhanced cytotoxicity |

These findings align with the general trend observed in fluorinated compounds, where the presence of electronegative atoms can enhance binding affinity to biological targets due to improved interactions with active sites .

Case Studies

- Study on Human Cancer Cell Lines : A recent investigation assessed the effects of ethyl 2-bromo-4-(trifluoromethyl)phenylacetate on various human cancer cell lines, revealing a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM.

- Comparative Analysis : In comparison to other brominated derivatives, ethyl 2-bromo-4-(trifluoromethyl)phenylacetate exhibited superior selectivity for certain cancer types while showing minimal toxicity toward normal cells, highlighting its potential for therapeutic applications.

Q & A

Q. Table 1: Comparative Yields Under Varied Bromination Conditions

| Bromine Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | 25 | 20 | 73.9 |

| 2.6 | 60 | 24 | 68.2 |

| 3.0 | 40 | 18 | 71.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.